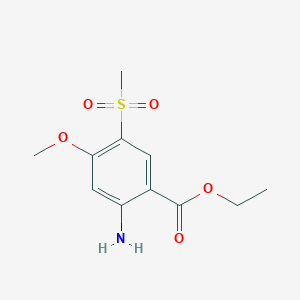

Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure made up of a benzene ring fused to a pyrimidine ring . It also contains a piperazine ring, which is a common feature in many pharmaceuticals, including antidepressants .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a quinazoline core with various substituents. These include a methyl group, a propyl group, a piperazine ring, and a carboxylate group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the various substituents, as well as the overall shape and electronic structure of the molecule .科学的研究の応用

Synthesis and Structural Analysis

Compounds with complex structures, including quinazoline derivatives and piperazine moieties, have been synthesized and analyzed for their configurational and conformational properties. Studies like those conducted by Cahill and Crabb (1972) on compounds derived from hexahydropyrido and related frameworks emphasize the importance of NMR spectroscopy in determining the configurations and conformations of such molecules, highlighting the role of synthetic chemistry in developing potential therapeutic agents (Cahill & Crabb, 1972).

Pharmacological Properties

Compounds structurally related to the one have been evaluated for various pharmacological properties. For example, derivatives of quinazoline and piperazine have been studied for their antibacterial activities and as potential chemotherapeutic agents, illustrating the diverse biological activities these molecules can possess. Research like that by Chu et al. (1991) on temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class, showcases the exploration of antibacterial activities and pharmacological profiles of such compounds (Chu et al., 1991).

Molecular Modeling and Drug Development

The development of CGRP receptor inhibitors, as detailed by Cann et al. (2012), involves complex synthesis pathways, including the use of stereochemistry and catalysis to achieve desired pharmacological effects. This research underscores the intricate process of drug development from molecular design to synthesis and the evaluation of biological activities (Cann et al., 2012).

Antitumor and Antibacterial Activities

Further studies, such as those by Cao et al. (2005), focus on the antitumor activities of quinazolinone derivatives, indicating the potential of these molecules in cancer therapy. The synthesis and evaluation of these compounds against specific cancer cell lines contribute to the ongoing search for new chemotherapeutic agents (Cao et al., 2005).

作用機序

Target of action

Compounds similar to “Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes .

Mode of action

The compound might interact with its targets by binding to their active sites, thereby modulating their activity. This interaction can result in the inhibition or activation of the target, leading to changes in downstream biological processes .

Biochemical pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it might influence signal transduction pathways, metabolic pathways, or gene expression pathways, leading to changes in cellular function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. Factors such as its chemical structure, solubility, stability, and the presence of specific transport proteins can influence these properties .

Result of action

The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. These effects might include changes in cell growth, cell death, or cell differentiation .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 3-methyl-4-(m-tolyl)piperazine with ethyl 2-oxo-4-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, followed by the alkylation of the resulting intermediate with 3-bromopropyl bromide. The final step involves the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "3-methyl-4-(m-tolyl)piperazine", "ethyl 2-oxo-4-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate", "3-bromopropyl bromide", "methanol" ], "Reaction": [ "Step 1: Condensation of 3-methyl-4-(m-tolyl)piperazine with ethyl 2-oxo-4-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Alkylation of the intermediate with 3-bromopropyl bromide in the presence of a base such as potassium carbonate to form the final intermediate.", "Step 3: Esterification of the carboxylic acid group of the final intermediate with methanol in the presence of a catalyst such as sulfuric acid to form the desired compound." ] } | |

CAS番号 |

1021252-25-4 |

分子式 |

C25H30N4O3S |

分子量 |

466.6 |

IUPAC名 |

methyl 3-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H30N4O3S/c1-17-6-4-7-20(14-17)28-13-12-27(16-18(28)2)10-5-11-29-23(30)21-9-8-19(24(31)32-3)15-22(21)26-25(29)33/h4,6-9,14-15,18H,5,10-13,16H2,1-3H3,(H,26,33) |

InChIキー |

IAUBXSVMQLNOBF-UHFFFAOYSA-N |

SMILES |

CC1CN(CCN1C2=CC=CC(=C2)C)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide](/img/structure/B2707520.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide](/img/structure/B2707521.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2707525.png)

![N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]-2-phenoxypropanamide](/img/structure/B2707526.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2707527.png)

![2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B2707530.png)

![2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2707532.png)

![1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2707533.png)

![(E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2707538.png)

![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2707539.png)